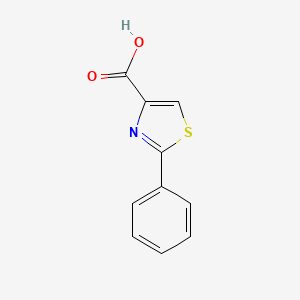

2-Phenyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound 2-Phenyl-1,3-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUSLNJQKLZPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221330 | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7113-10-2 | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a clear and structured format to support research and development efforts.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₇NO₂S | [1][3] |

| Molecular Weight | 205.23 g/mol | [1][3] |

| IUPAC Name | 2-phenyl-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 7113-10-2 | [2][4] |

| Appearance | White to Off-White Solid | Based on related compounds[5] |

| Melting Point | 93-97 °C (decomposes) for 4-Phenyl-1,3-thiazole-2-carboxylic acid (isomer) | [5] |

| Boiling Point | Not available | Data not found in literature |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | General solubility of carboxylic acids |

| pKa | Estimated to be in the range of 3-5 | Typical range for carboxylic acids[6] |

| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [1] |

| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Detailed experimental spectra for 2-Phenyl-1,3-thiazole-4-carboxylic acid are not consistently published. However, based on the known chemical shifts and fragmentation patterns of its constituent functional groups, the following spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2-Phenyl-1,3-thiazole-4-carboxylic acid

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | - ~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[7] - ~7.9-8.1 ppm (multiplet, 2H): Aromatic protons on the phenyl ring ortho to the thiazole.[8] - ~7.4-7.6 ppm (multiplet, 3H): Aromatic protons on the phenyl ring meta and para to the thiazole.[8] - ~8.3 ppm (singlet, 1H): Proton on the thiazole ring (C5-H). |

| ¹³C NMR | - ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).[7][9] - ~160-170 ppm: Thiazole carbon C2 (attached to the phenyl group).[9] - ~140-150 ppm: Thiazole carbon C4 (attached to the carboxylic acid).[9] - ~125-135 ppm: Aromatic carbons of the phenyl ring.[9] - ~120-130 ppm: Thiazole carbon C5.[9] |

| IR Spectroscopy | - 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[10] - 1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10] - ~1600, 1480 cm⁻¹: C=C stretching of the aromatic phenyl ring. - ~1300-1400 cm⁻¹: C-N stretching of the thiazole ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 205. - Major Fragments: Loss of -COOH (m/z = 160), loss of phenyl group (m/z = 128), and fragmentation of the thiazole ring.[11][12] |

Experimental Protocols

The synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid can be achieved through the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

This protocol describes the initial step of forming the thiazole ring with an ester functional group.

Materials:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, ethyl 2-phenyl-1,3-thiazole-4-carboxylate, will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

Protocol: Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic acid

Materials:

-

Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

-

Sodium hydroxide (or other suitable base)

-

Ethanol/Water mixture

-

Hydrochloric acid (or other suitable acid)

-

pH meter or pH paper

Procedure:

-

Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate in an ethanol/water mixture.

-

Add an excess of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

The 2-Phenyl-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Biological Activity and Signaling Pathways

2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives have garnered attention for their potential therapeutic applications, primarily as inhibitors of xanthine oxidase and as anticancer agents.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[13] Overproduction of uric acid can lead to hyperuricemia and gout. Thiazole-based carboxylic acids, including 2-phenyl-1,3-thiazole-4-carboxylic acid, have been identified as potent inhibitors of xanthine oxidase. The carboxylic acid moiety is crucial for binding to the active site of the enzyme, often forming hydrogen bonds with key amino acid residues like arginine and serine, thereby blocking the substrate from binding.[14][15]

Anticancer Activity

Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[16][17][18][19] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and interaction with DNA.[16] While the specific signaling pathways targeted by 2-Phenyl-1,3-thiazole-4-carboxylic acid are not yet fully elucidated, related compounds have been shown to target pathways such as the VEGFR-2 signaling cascade, which is crucial for angiogenesis in tumors.[20]

Conclusion

2-Phenyl-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its core structure is a validated scaffold for the development of potent enzyme inhibitors and anticancer agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and scientists in their ongoing investigations. Further research is warranted to fully elucidate its specific physical properties and detailed mechanisms of biological action.

References

- 1. cenmed.com [cenmed.com]

- 2. 2-Phenylthiazole-4-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 4. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | 7113-10-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 20. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its known physical and chemical properties, provides established experimental protocols for its synthesis and characterization, and outlines a typical workflow for its investigation as a potential therapeutic agent.

Core Physicochemical Data

2-Phenyl-1,3-thiazole-4-carboxylic acid is a solid, weakly acidic organic compound.[1] Its structure, featuring a phenyl group attached to a thiazole carboxylic acid core, makes it a valuable scaffold in drug discovery.[2][3] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂S | [4] |

| Molecular Weight | 205.23 g/mol | [4] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | Data not available. A related compound, 4-Phenyl-1,3-thiazole-2-carboxylic acid, has a melting point of 93-97 °C (decomposes). | |

| Boiling Point | Data not available in literature. | [1] |

| Solubility in Water | Low solubility is expected due to its organic acid nature. | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents like DMSO and DMF. | [1] |

| Acidity (pKa) | Data not available in literature; expected to be a weak acid due to the carboxylic acid group. | [1] |

| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [4] |

| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [4] |

Synthesis and Characterization: Experimental Protocols

The synthesis and characterization of 2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives are fundamental to its study. The following sections provide detailed methodologies for its synthesis and the determination of its key physicochemical properties.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[7] For the target molecule, 2-Phenyl-1,3-thiazole-4-carboxylic acid, the synthesis would proceed by reacting thiobenzamide with an appropriate 3-halo-2-oxobutanoic acid derivative.

Materials:

-

Thiobenzamide

-

Ethyl 3-bromo-2-oxobutanoate (or a similar α-haloketoester)

-

Ethanol

-

Sodium carbonate (Na₂CO₃) solution (5%)

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

-

Deionized Water

Procedure:

-

Condensation: In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol. Add ethyl 3-bromo-2-oxobutanoate (1 equivalent) to the solution.[8]

-

Reflux: Heat the mixture to a gentle reflux (approximately 70-80°C) with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and to precipitate the crude ethyl ester product.[7][8]

-

Isolation of Ester: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual salts.[7]

-

Hydrolysis: Suspend the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate in an aqueous solution of NaOH or HCl. Heat the mixture under reflux until the ester is fully hydrolyzed to the carboxylic acid (monitor by TLC).

-

Purification: After cooling, acidify the reaction mixture with a suitable acid (if hydrolysis was basic) to precipitate the final product, 2-Phenyl-1,3-thiazole-4-carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

Experimental Workflow: Synthesis and Purification

The general workflow for the chemical synthesis and subsequent purification of the target compound is illustrated below.

References

- 1. Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-1,3-thiazole-4-carboxylic Acid | Properties, Synthesis, Uses & Safety Data | High Purity Supplier China [quinoline-thiophene.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-1,3-thiazole-4-carboxylic acid CAS number 7113-10-2

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carboxylic Acid (CAS: 7113-10-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-thiazole-4-carboxylic acid (CAS Number 7113-10-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, known biological activities, and relevant safety information.

Core Compound Information

2-Phenyl-1,3-thiazole-4-carboxylic acid is an organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.[1] This heterocyclic scaffold is attached to a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the phenyl group enhances its aromatic character, while the carboxylic acid moiety imparts acidic properties and allows for further chemical modification.[1]

Chemical and Physical Properties

The fundamental properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 7113-10-2 | [2][3][4] |

| Molecular Formula | C₁₀H₇NO₂S | [1][4][5] |

| Molecular Weight | 205.23 g/mol | [4][5] |

| IUPAC Name | 2-phenyl-1,3-thiazole-4-carboxylic acid | [3][4] |

| Appearance | Solid, Powder (typically white to off-white) | [1][6] |

| Melting Point | 175-177 °C | [2] |

| Boiling Point (Predicted) | 420.5 ± 37.0 °C | [2] |

| Solubility | 28.2 µg/mL (in water at pH 7.4) | [4] |

| InChI | 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | [3][4] |

| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [3][4][5] |

| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [5] |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

The synthesis of 2-phenyl-1,3-thiazole-4-carboxylic acid and its esters typically follows the Hantzsch thiazole synthesis, a classical method involving the reaction of a thioamide with an α-haloketone or a related compound.

Caption: Hantzsch synthesis workflow for 2-Phenyl-1,3-thiazole-4-carboxylic acid.

Experimental Protocol: Synthesis

This protocol describes a general two-step procedure for synthesizing the title compound, proceeding through its ethyl ester intermediate.

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[7][8]

-

Addition of Reagents: Add ethyl bromopyruvate (1.1 to 1.5 equivalents) to the solution.[7] For reactions that may generate significant amounts of HBr, an acid scavenger like calcium carbonate (CaCO₃) can be added (1.5 to 2.0 equivalents).[8]

-

Reaction: Stir the mixture at room temperature or heat to reflux for several hours (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., CaCO₃, salt byproduct) is present, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum. The resulting crude ester can be purified by silica gel column chromatography.[7]

Step 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic acid

-

Saponification: Dissolve the purified ethyl ester intermediate (1.0 equivalent) in a mixture of methanol (or THF) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 to 3.0 equivalents).

-

Reaction: Stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it under vacuum to yield the final product, 2-Phenyl-1,3-thiazole-4-carboxylic acid.

Biological Activity and Applications in Drug Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] Derivatives of 2-Phenyl-1,3-thiazole-4-carboxylic acid have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with this chemical class.[9][10]

Anticancer Activity

Several studies have focused on synthesizing and evaluating derivatives of 2-phenylthiazole-4-carboxamide as potential cytotoxic agents.[11] These compounds have been tested against various human cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer lines, with some analogs demonstrating significant activity with IC₅₀ values in the low microgram per milliliter range.[11] The structure-activity relationship (SAR) studies often explore modifications on the phenyl ring and the carboxamide moiety to optimize potency.[8][11]

Antifungal Activity

The 2-phenylthiazole core is a key structural element in some antifungal agents.[12] Research has shown that derivatives can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[12] By targeting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to growth inhibition. This mechanism is shared by widely used azole antifungal drugs.[12]

Caption: Inhibition of the fungal ergosterol pathway by a 2-phenylthiazole derivative.

Other Potential Applications

Derivatives of the parent compound have also been investigated as:

-

Tyrosinase Inhibitors: Thiazolidine derivatives based on this scaffold have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.[13][14]

-

Anti-inflammatory Agents: The thiazole ring is a component of various compounds with anti-inflammatory properties.[10]

-

Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid or its derivatives on a cancer cell line.

-

Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24-72 hours).[8]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Logical workflow for a drug discovery program starting from the title compound.

References

- 1. CAS 7113-10-2: 2-Phenyl-1,3-thiadiazole-4-carboxylic acid [cymitquimica.com]

- 2. 7113-10-2 | CAS DataBase [m.chemicalbook.com]

- 3. 2-Phenylthiazole-4-carboxylic acid | 7113-10-2 [sigmaaldrich.com]

- 4. 2-Phenyl-4-carboxythiazole | C10H7NO2S | CID 138928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 6. 2-Phenyl-1,3-thiazole-4-carboxylic Acid | Properties, Synthesis, Uses & Safety Data | High Purity Supplier China [quinoline-thiophene.com]

- 7. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenyl-1,3-thiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Phenyl-1,3-thiazole-4-carboxylic acid. Due to the limited availability of directly published complete spectra for this specific compound, this guide combines data from closely related structures and established spectroscopic principles to present a predicted yet accurate profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Chemical Structure and Properties

-

IUPAC Name: 2-Phenyl-1,3-thiazole-4-carboxylic acid

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for NMR, IR, and MS spectroscopy. These predictions are based on the analysis of spectral data from similar compounds and known chemical shift/fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.1 - 8.3 | Singlet | 1H | Thiazole C5-H |

| ~7.9 - 8.1 | Multiplet | 2H | Phenyl (ortho-protons) |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl (meta- and para-protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 165 | Thiazole C2 |

| ~145 - 150 | Thiazole C4 |

| ~130 - 135 | Phenyl C1 (ipso) |

| ~130 - 132 | Phenyl C4 (para) |

| ~129 - 131 | Phenyl C2, C6 (ortho) |

| ~126 - 128 | Phenyl C3, C5 (meta) |

| ~120 - 125 | Thiazole C5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic/Thiazole ring) |

| ~1300 | Medium | C-N stretch |

| ~1200 | Medium | C-O stretch |

| 900 - 675 | Strong | C-H bend (Aromatic out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 188 | Medium | [M - OH]⁺ |

| 160 | Medium | [M - COOH]⁺ |

| 103 | High | [C₆H₅CN]⁺ or [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

3.1. Synthesis: Hantzsch Thiazole Synthesis (General Procedure)

A common route for the synthesis of 2-phenyl-1,3-thiazole-4-carboxylic acid is a variation of the Hantzsch thiazole synthesis.

-

Thioamide Formation: Thiobenzamide is prepared from benzonitrile and hydrogen sulfide.

-

Cyclization: The thiobenzamide is then reacted with a 3-halo-2-oxopropanoic acid (e.g., 3-bromo-2-oxopropanoic acid) in a suitable solvent like ethanol.

-

Work-up: The reaction mixture is typically heated under reflux. After cooling, the product precipitates and can be collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

3.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.

Visualizations

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Phenyl-1,3-thiadiazole-4-carboxylic acid | 7113-10-2 [chemnet.com]

- 3. 7113-10-2 | CAS DataBase [m.chemicalbook.com]

- 4. CAS 7113-10-2: 2-Phenyl-1,3-thiadiazole-4-carboxylic acid [cymitquimica.com]

- 5. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | 7113-10-2 [chemicalbook.com]

The Genesis and Scientific Journey of 2-Phenyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific attributes of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound that has garnered interest within the scientific community. This document details the foundational synthesis, physicochemical properties, and biological activities of this molecule, supported by experimental protocols and quantitative data. It serves as a resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering insights into its synthesis and potential applications.

Discovery and Historical Context

The journey of 2-Phenyl-1,3-thiazole-4-carboxylic acid is intrinsically linked to the pioneering work of Arthur Hantzsch in the late 19th century. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the reaction of α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the creation of a vast array of thiazole-containing compounds, including the subject of this guide.

While Hantzsch's initial work did not specifically describe the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid, his methodology provided the essential chemical principles for its eventual creation. The specific first synthesis of this compound evolved from the application of the Hantzsch reaction, utilizing benzamide (or a derivative) and an appropriate α-halo-β-ketoester, followed by hydrolysis of the resulting ester to yield the carboxylic acid. Over the years, this foundational method has been refined and adapted, solidifying its place as the primary route to this important chemical entity.

Physicochemical Properties

2-Phenyl-1,3-thiazole-4-carboxylic acid is a solid, typically appearing as a powder.[2] Its chemical structure, combining a phenyl ring and a thiazole carboxylic acid moiety, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂S | [3] |

| Molecular Weight | 205.23 g/mol | [3] |

| Appearance | Solid (usually a powder) | [2] |

| Color | White to off-white | [2] |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in DMSO, DMF | [2] |

| Acidity | Weakly acidic | [2] |

Spectroscopic Data

The structural elucidation of 2-Phenyl-1,3-thiazole-4-carboxylic acid is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR | Signals corresponding to the phenyl protons and the thiazole proton are expected. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), as well as carbons of the phenyl and thiazole rings are observed. |

| Infrared (IR) | A broad absorption band in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong band around 1700 cm⁻¹ corresponds to the C=O stretching vibration. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound is observed. |

Synthesis and Experimental Protocols

The Hantzsch thiazole synthesis remains the most prominent and versatile method for the preparation of 2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives. The general workflow involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

General Hantzsch Thiazole Synthesis Workflow

Caption: General laboratory workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol for the Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to 2-Phenyl-1,3-thiazole-4-carboxylic acid.

Materials:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic acid

The synthesized ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.

Biological Activities and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, and 2-Phenyl-1,3-thiazole-4-carboxylic acid and its analogues are no exception. Research has indicated their potential as antimicrobial and anticancer agents.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for 2-Phenyl-1,3-thiazole-4-carboxylic acid are still under investigation, related thiazole derivatives have been shown to target various cellular processes. For instance, some thiazole-containing compounds act as inhibitors of specific enzymes or interfere with signaling cascades crucial for cell proliferation and survival in cancer cells.

Caption: A conceptual diagram of a potential mechanism of action for a thiazole derivative.

Quantitative Biological Data

The following tables summarize the reported biological activities of some 2-phenyl-1,3-thiazole derivatives. It is important to note that these are for related compounds and highlight the potential of this chemical scaffold.

Table 1: Anticancer Activity of 2-Phenyl-1,3-thiazole Derivatives [4]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 21 | A549 (Lung adenocarcinoma) | 5.42 |

| Compound 22 | A549 (Lung adenocarcinoma) | 2.47 |

| Cisplatin (Control) | A549 (Lung adenocarcinoma) | 11.71 |

Table 2: Antibacterial Activity of 2-Phenyl-1,3-thiazole Derivatives [2]

| Compound | Microorganism | MIC (µg/mL) |

| Compound 12 (2-(4-hydroxyphenyl)-thiazole derivative) | S. aureus | 125-150 |

| Compound 12 (2-(4-hydroxyphenyl)-thiazole derivative) | E. coli | 125-150 |

Conclusion

2-Phenyl-1,3-thiazole-4-carboxylic acid, a molecule with roots in the historic Hantzsch synthesis, continues to be a subject of scientific interest. Its accessible synthesis, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide has provided a consolidated resource on its discovery, properties, synthesis, and biological potential, aiming to facilitate further research and development in this promising area. Future investigations into the specific molecular targets and mechanisms of action of this compound and its derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. synarchive.com [synarchive.com]

- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylthiazole Moiety: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the biological significance of the 2-phenylthiazole moiety, detailing its role in the development of novel therapeutic agents. It covers key biological activities, quantitative structure-activity relationship data, experimental protocols for synthesis and evaluation, and the signaling pathways through which these compounds elicit their effects.

Core Biological Activities

The 2-phenylthiazole core is associated with a wide spectrum of pharmacological properties, making it a "privileged scaffold" in drug design. Its derivatives have been extensively explored for various therapeutic applications. The key biological activities include:

-

Antifungal Activity: 2-Phenylthiazole derivatives have demonstrated potent antifungal properties, particularly through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1][2][3] The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are approved for clinical use.[1]

-

Anticancer Activity: A significant number of studies have highlighted the cytotoxic effects of 2-phenylthiazole derivatives against various human cancer cell lines.[4][5][6][7][8] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways in cancer progression.

-

Anti-inflammatory Activity: The scaffold has been shown to possess anti-inflammatory properties. Certain derivatives act by inhibiting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and myeloid differentiation primary response protein 88 (MyD88).[9][10][11][12]

-

Antimicrobial Activity: Beyond fungi, 2-phenylthiazole derivatives exhibit activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15][16][17]

-

Other Activities: The versatility of the 2-phenylthiazole moiety extends to other therapeutic areas, including neuroprotection, xanthine oxidase inhibition for the treatment of gout, and anthelmintic activity.[13][18]

Quantitative Data Summary

The following tables summarize the biological activity of various 2-phenylthiazole derivatives, providing quantitative data for easy comparison.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| SZ-C14 | C. albicans & other pathogenic fungi | 1–16 | [1] |

| B9 | 7 common clinically susceptible fungal strains | Potent inhibitory activity | [1][2][3] |

| B9 | 6 fluconazole-resistant fungi strains | Moderate activity | [1][2][3] |

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [4] |

| 5b | HT29 | 2.01 | [6][8] |

| 5b | A549 | 21.33 | [8] |

| 5b | HeLa | 9.56 | [8] |

| 5g | HT29 | 5.22 | [8] |

| 9k | MOLT-4 | 1.7 | [19] |

| 9k | MCF-7 | 4.7 | [19] |

| 9k | HT-29 | 14.3 | [19] |

| 4c | SKNMC | 10.8 | [7] |

| 4d | Hep-G2 | 11.6 | [7] |

Table 3: Fungicidal Activity of 2-Phenyl Thiazole Derivatives

| Compound | Fungal Strain | EC50 (mg/L) | Reference |

| 10c | Sclerotinia sclerotiorum | 4.90 | [20] |

| 10c | Botrytis cinerea | 7.57 | [20] |

| 10c | Rhizoctonia cerealis | 7.84 | [20] |

Table 4: Xanthine Oxidase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| 8 | Xanthine Oxidase | 48.6 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a guide for researchers looking to synthesize and evaluate 2-phenylthiazole derivatives.

Synthesis of 2-Amino-4-phenylthiazole Derivatives

A common and effective method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.

Protocol 1: Hantzsch Thiazole Synthesis [13]

-

Reaction Setup: A mixture of a substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.

-

Reflux: The mixture is refluxed for 12 hours.

-

Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.

-

Purification: The resulting solid is then treated with a sodium thiosulfate solution to remove residual iodine, filtered, washed with water, and dried to yield the 2-amino-4-phenylthiazole derivative.

In Vitro Antifungal Activity Evaluation

The antifungal activity of synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Method (CLSI M27-A3) [1]

-

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal cells is then prepared in RPMI-1640 medium and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

-

Compound Dilution: The test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of 2-phenylthiazole derivatives on cancer cell lines are commonly assessed using the MTT assay.

Protocol 3: MTT Cytotoxicity Assay [7]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-phenylthiazole derivatives are a result of their interaction with various cellular targets and modulation of key signaling pathways.

Antifungal Mechanism: CYP51 Inhibition

The primary mechanism of antifungal action for many azole-containing compounds, including 2-phenylthiazole derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: CYP51 inhibition by 2-phenylthiazole derivatives disrupts ergosterol biosynthesis.

Anti-inflammatory Mechanism: MyD88 Inhibition

Certain 2-amino-4-phenylthiazole analogues have been shown to exert their anti-inflammatory effects by disrupting the homodimerization of the Myeloid differentiation primary response protein 88 (MyD88). MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation.

Caption: Inhibition of MyD88 dimerization by 2-phenylthiazole derivatives blocks inflammatory signaling.

Experimental and Logical Workflows

General Workflow for Synthesis and Biological Evaluation

The development of novel 2-phenylthiazole derivatives typically follows a structured workflow from synthesis to biological characterization.

Caption: A typical workflow for the discovery of new 2-phenylthiazole-based therapeutic agents.

Conclusion

The 2-phenylthiazole moiety represents a highly versatile and valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad range of significant biological activities, including potent antifungal, anticancer, and anti-inflammatory effects. The continued exploration of this privileged structure, through rational design, synthesis, and detailed biological evaluation, holds great promise for the development of novel and effective therapeutic agents to address a variety of unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 2-phenylthiazole-based compounds.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. medwinpublisher.org [medwinpublisher.org]

- 12. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-Phenyl-1,3-thiazole-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-phenyl-1,3-thiazole-4-carboxylic acid have emerged as potent anticancer agents, primarily by targeting critical protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt/mTOR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have highlighted the potential of thiazole derivatives to inhibit EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.

Quantitative Data for EGFR Inhibition by Thiazole Derivatives:

| Compound ID | Modification on Core Scaffold | Cancer Cell Line | IC50 (nM) | Reference |

| 4f | Quinazoline substitution | EGFR-WT | 2.17 | [1] |

| 4f | Quinazoline substitution | EGFR-L858R/T790M | 2.81 | [1] |

| 4f | Quinazoline substitution | EGFR-L858R/T790M/C797S | 3.62 | [1] |

| 10d | Pyrazoline and ester functionalities | EGFR | 32.5 | [2] |

| 10b | Pyrazoline and ester functionalities | EGFR | 40.7 | [2] |

| 16a | Pyrazolyl-thiazolidinone | EGFR | 43 | [3] |

| V | Thiazole-based compound | EGFR | 74 | [4] |

| 9c | Thiazolidinone motif | EGFR | 86 | [5] |

| 3f | Varied substitutions | EGFR | 89 | [4] |

| 18f | Pyrazolyl-thiazolidinone | EGFR | 190 | [3] |

| 18c | Pyrazolyl-thiazolidinone | EGFR | 226 | [3] |

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism by which thiazole derivatives can inhibit the EGFR signaling cascade, thereby blocking downstream pathways responsible for cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is often dysregulated in cancer. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR.

Quantitative Data for PI3K/mTOR Inhibition by Thiazole Derivatives:

| Compound ID | Target | IC50 (µM) | Reference |

| 3b | PI3Kα | 0.086 | [6] |

| 3b | mTOR | 0.221 | [6] |

| 6a | PI3Kα | 0.225 | [7] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram depicts the PI3K/Akt/mTOR signaling pathway and illustrates how thiazole derivatives can intervene to halt downstream processes that promote cancer cell growth and survival.

Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition by thiazole derivatives.

Antimicrobial Activity

Derivatives of 2-phenyl-1,3-thiazole-4-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity of Thiazole Derivatives:

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 12 | Staphylococcus aureus | 125-150 | [8] |

| 12 | Escherichia coli | 125-150 | [8] |

| 12 | Aspergillus niger | 125-150 | [8] |

| 11 | Staphylococcus aureus | 150-200 | [8] |

| 11 | Escherichia coli | 150-200 | [8] |

| 11 | Aspergillus niger | 150-200 | [8] |

| 3e | Gram-positive bacteria | 31.25 | [9] |

| 3e | Candida strains | 7.81 | [9] |

| 7c, 7d | Escherichia coli | 6.25 | [10] |

| 7c, 7d | Staphylococcus aureus | 6.25 | [10] |

| 7c, 7d | Bacillus subtilis | 6.25 | [10] |

| 7a, 7b, 7e | Rhizopus oryzae | 3.125 | [10] |

| 16 | Escherichia coli | 1.56 - 6.25 | [11] |

| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [11] |

| 16 | Bacillus subtilis | 1.56 - 6.25 | [11] |

| 16 | Staphylococcus aureus | 1.56 - 6.25 | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has also been investigated, with some derivatives showing promising activity.

Quantitative Data for Anti-inflammatory Activity of a Thiazole Derivative:

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 7d | In vitro anti-inflammatory | 1.27 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives.

Anticancer Activity Assessment

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Addition: Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold represents a highly promising framework for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective drug candidates based on this versatile chemical entity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the therapeutic potential of this scaffold into clinical applications.

References

- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medwinpublisher.org [medwinpublisher.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid. By leveraging established computational methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen for potential biological targets and forecast the pharmacokinetic profile of this compound. This document outlines detailed protocols for these key in silico experiments and presents a structured approach to data analysis and visualization, enabling a robust preliminary assessment of the therapeutic potential of 2-Phenyl-1,3-thiazole-4-carboxylic acid.

Introduction

2-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a core thiazole ring, a functionality present in numerous FDA-approved drugs. The inherent biological relevance of the thiazole nucleus makes this compound a compelling candidate for drug discovery efforts. In silico prediction methods offer a time- and cost-effective strategy to explore the potential bioactivities of such molecules before embarking on extensive preclinical testing. This guide details the workflow for a comprehensive computational evaluation of 2-Phenyl-1,3-thiazole-4-carboxylic acid.

Predicted Bioactivity Profile

Based on the known activities of structurally similar thiazole derivatives, the primary predicted bioactivities for 2-Phenyl-1,3-thiazole-4-carboxylic acid fall into three main categories: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity

Thiazole-containing compounds have been identified as potent anticancer agents, with mechanisms often involving the inhibition of key proteins in cell proliferation and survival pathways.[1] Potential targets for 2-Phenyl-1,3-thiazole-4-carboxylic acid in this domain include:

-

Tubulin: Inhibition of tubulin polymerization is a clinically validated anticancer strategy.[1]

-

Kinases: Various kinases are crucial for cancer cell signaling and are common targets for thiazole-based inhibitors.

-

CYP51 (Lanosterol 14α-demethylase): While primarily an antifungal target, its role in cholesterol synthesis also makes it a potential, albeit less common, anticancer target.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

-

COX-1 and COX-2: These enzymes are central to the inflammatory cascade, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The thiazole ring is a key pharmacophore in a number of antimicrobial agents.

-

Bacterial Enzymes: Targets such as DNA gyrase and FabH are essential for bacterial survival and are known to be inhibited by thiazole compounds.

-

Fungal Enzymes: CYP51 is a critical enzyme in fungal ergosterol biosynthesis, making it a prime target for antifungal thiazole derivatives.[2]

In Silico Prediction Workflow

A systematic in silico evaluation of 2-Phenyl-1,3-thiazole-4-carboxylic acid can be performed by following the workflow outlined below.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.

Protocol for COX-2 Inhibition Docking:

-

Protein Preparation:

-

Download the crystal structure of human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, assuming standard ionization states at physiological pH.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 2-Phenyl-1,3-thiazole-4-carboxylic acid.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate partial charges to the ligand atoms.

-

-

Active Site Definition and Grid Generation:

-

Identify the active site of COX-2 based on the co-crystallized ligand or literature. Key residues often include Arg120, Tyr355, and Ser530.

-

Define a grid box that encompasses the entire active site.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor grid.

-

Perform multiple docking runs to ensure conformational sampling.

-

-

Analysis of Results:

-

Analyze the docking scores to estimate binding affinity.

-

Visualize the binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.

-

ADMET Prediction

ADMET prediction forecasts the pharmacokinetic and toxicological properties of a compound.

Protocol using SwissADME:

-

Input:

-

Access the SwissADME web server (--INVALID-LINK--).

-

Input the SMILES string or draw the structure of 2-Phenyl-1,3-thiazole-4-carboxylic acid.

-

-

Execution:

-

Run the prediction.

-

-

Analysis of Results:

-

Physicochemical Properties: Analyze molecular weight, logP, polar surface area, and solubility.

-

Pharmacokinetics: Evaluate gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 inhibition.

-

Drug-likeness: Assess compliance with rules such as Lipinski's rule of five.

-

Medicinal Chemistry: Identify any potential liabilities such as PAINS (pan-assay interference compounds).

-

QSAR Modeling

QSAR models correlate the chemical structure of compounds with their biological activity. While building a predictive QSAR model requires a dataset of compounds with known activities, a descriptive analysis can be performed on the target compound.

Conceptual Protocol for Anticancer Activity:

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for 2-Phenyl-1,3-thiazole-4-carboxylic acid (e.g., topological, electronic, steric).

-

-

Model Application (Hypothetical):

-

If a relevant, validated QSAR model for a specific anticancer target (e.g., tubulin inhibition by thiazoles) is available, the calculated descriptors for the target compound can be used as input to predict its activity.

-

-

Analysis:

-

The predicted activity value provides a quantitative estimate of the compound's potential efficacy. The applicability domain of the model must be considered to ensure the reliability of the prediction.

-

Data Presentation

Clear and structured data presentation is crucial for the interpretation of in silico results.

Table 1: Predicted ADMET Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | Value | e.g., Within Lipinski's rule |

| LogP (o/w) | Value | e.g., Optimal for cell permeability |

| Topological Polar Surface Area (Ų) | Value | e.g., Indicates good oral bioavailability |

| Aqueous Solubility (logS) | Value | e.g., Moderately soluble |

| Pharmacokinetics | ||

| GI Absorption | High/Low | Predicted absorption in the gut |

| BBB Permeant | Yes/No | Ability to cross the blood-brain barrier |

| CYP1A2 inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP2C9 inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP2D6 inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes/No | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | Number | Indicates potential for poor absorption or permeation |

| Bioavailability Score | Value | Overall prediction of oral bioavailability |

Table 2: Molecular Docking Results against Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| COX-2 | 3LN1 | Value | e.g., Arg120, Tyr355 | Anti-inflammatory |

| Tubulin | 1SA0 | Value | e.g., Cys241, Leu248 | Anticancer |

| Fungal CYP51 | 5V5Z | Value | e.g., Tyr132, His377 | Antifungal |

| Bacterial DNA Gyrase | 5MMN | Value | e.g., Asp73, Gly77 | Antibacterial |

Visualization of Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Predicted Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of anti-inflammatory action through the inhibition of the COX-2 pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of 2-Phenyl-1,3-thiazole-4-carboxylic acid. By following the outlined workflow and experimental protocols, researchers can generate a robust preliminary assessment of this compound's therapeutic potential. The integration of molecular docking, ADMET prediction, and QSAR analysis, coupled with clear data visualization, will facilitate informed decision-making in the early stages of the drug discovery and development process. The findings from these computational studies will serve as a strong foundation for prioritizing and guiding subsequent experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic Acid from Thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole core is a prominent scaffold in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of 2-phenyl-1,3-thiazole-4-carboxylic acid, starting from thiobenzamide, via the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.

Overview of the Synthesis

The synthesis is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of thiobenzamide with ethyl bromopyruvate to yield ethyl 2-phenyl-1,3-thiazole-4-carboxylate. The subsequent step is the saponification (hydrolysis) of the ethyl ester to the desired 2-phenyl-1,3-thiazole-4-carboxylic acid.

Data Presentation

| Parameter | Value | Reference |

| Product Name | 2-Phenyl-1,3-thiazole-4-carboxylic acid | |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Melting Point | 123 °C (for 2-p-tolylthiazole-4-carboxylic acid) | [2] |

| Appearance | White to off-white solid | |

| Yield | 82% (for 2-p-tolylthiazole-4-carboxylic acid) | [2] |

| ¹H NMR (DMSO-d₆) | Aromatic H: multiplet; Thiazole H: singlet; COOH: broad singlet | |

| ¹³C NMR (DMSO-d₆) | Aromatic C: multiple signals; Thiazole C: multiple signals; C=O: signal in the range of 160-170 ppm |

Note: Specific melting point and NMR data for 2-phenyl-1,3-thiazole-4-carboxylic acid were not explicitly found in the search results. The provided data for melting point and yield are for the closely related analogue, 2-p-tolylthiazole-4-carboxylic acid, and serve as an estimate. Researchers should perform their own characterization.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This protocol is adapted from the synthesis of similar thiazole derivatives.[2]

Materials:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-